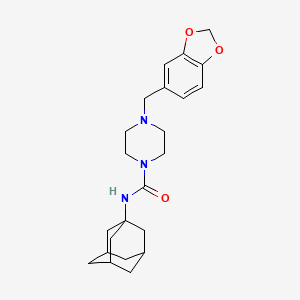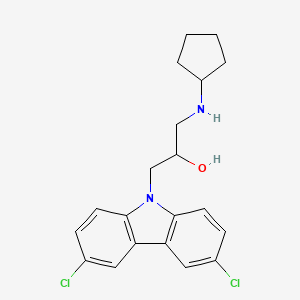![molecular formula C19H28N6O B4065205 N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B4065205.png)
N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-(1H-pyrazol-1-yl)acetamide
Vue d'ensemble
Description
N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-(1H-pyrazol-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a pyrazole-based derivative that exhibits promising biological activities, making it a valuable candidate for further research.
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Research has shown that pyrazole-acetamide derivatives can be synthesized and used to construct coordination complexes with Co(II) and Cu(II) ions. These complexes exhibit significant antioxidant activity, determined through various in vitro assays such as 1,1-diphenyl-2-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid (ABTS), and ferric reducing antioxidant power (FRAP) tests. The study suggests that these compounds and their complexes could potentially be developed as antioxidants (Chkirate et al., 2019).
Insecticidal Assessment
Another area of research involves the use of acetamide derivatives as precursors for the synthesis of various heterocycles, which have been evaluated for insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research indicates the potential for developing novel insecticides based on these chemical frameworks (Fadda et al., 2017).
Antitumor Agents
Further studies have explored the synthesis of pyrazolo[3,4-d]pyrimidine analogues, revealing potential antitumor properties. These compounds have been prepared and shown to possess in vitro cell growth inhibitory activity, highlighting their potential in cancer research (Taylor & Patel, 1992).
Neuroinflammation Imaging
Novel pyrazolo[1,5-a]pyrimidines, structurally related to known translocator protein 18 kDa (TSPO) ligands, have been synthesized and evaluated for their ability to bind TSPO, an early biomarker of neuroinflammatory processes. These derivatives have demonstrated subnanomolar affinity for TSPO, comparable to existing ligands, and have been used in vivo for neuroinflammation positron emission tomography (PET) imaging, demonstrating their potential as PET radiotracers (Damont et al., 2015).
Cytotoxic Activity Against Cancer Cell Lines
Research into certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has shown that attaching different aryloxy groups to the pyrimidine ring can lead to compounds with appreciable cancer cell growth inhibition. This indicates the potential for these compounds to serve as anticancer agents, with one compound showing significant activity against various cancer cell lines (Al-Sanea et al., 2020).
Propriétés
IUPAC Name |
N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-2-pyrazol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O/c1-15(22-18(26)14-25-12-8-9-21-25)17-13-20-19(23-16(17)2)24-10-6-4-3-5-7-11-24/h8-9,12-13,15H,3-7,10-11,14H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIDNZUFNGPQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(C)NC(=O)CN2C=CC=N2)N3CCCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(3-bromophenyl)-2-[(4-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4065138.png)
![4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4065144.png)

![2-(2-methoxyphenyl)-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B4065156.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4065161.png)
![N-ethyl-N-[2-(2-fluorophenoxy)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B4065168.png)
![4-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4065172.png)
![1-(4-chlorophenyl)-N-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B4065173.png)
![4-methyl-N-{2-[methyl(phenyl)amino]-2-phenylethyl}benzenesulfonamide](/img/structure/B4065196.png)
![3-[2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl]-2,4-imidazolidinedione](/img/structure/B4065202.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4065212.png)

![methyl [(3-cyano-5-oxo-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetate](/img/structure/B4065223.png)